molecular formula C15H19N3O3S2 B2983024 N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1211290-57-1

N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2983024
CAS No.: 1211290-57-1
M. Wt: 353.46
InChI Key: BTOYLPZGPPMEMY-UHFFFAOYSA-N
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Description

“N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a compound that falls under the category of 2,4-disubstituted thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone to obtain different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives . These intermediates are then condensed with different 2-aminopyridines to produce the final compounds .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are largely influenced by the substituents on the thiazole ring . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .

Scientific Research Applications

Synthesis and Characterization

N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is involved in the synthesis of various chemical compounds, showcasing its versatility in chemical reactions. For instance, the synthesis of thiazolecarboxylic acid derivatives involves acylation, methylation, and conversion into esters and sulfonamide derivatives, indicating the compound's role in creating pharmacologically relevant structures (Dovlatyan et al., 2004). Moreover, its use in synthesizing metal complexes that exhibit carbonic anhydrase inhibitory properties highlights its potential in developing therapeutic agents (Büyükkıdan et al., 2013).

Carbonic Anhydrase Inhibition

Research into heterocyclic sulfonamide derivatives, including this compound, has shown significant carbonic anhydrase inhibitory effects. These findings are crucial for therapeutic applications, particularly in the treatment of conditions where inhibition of carbonic anhydrase is beneficial, such as glaucoma, epilepsy, and certain cardiovascular diseases (Büyükkıdan et al., 2013).

Photophysical Properties

The compound's derivatives have been studied for their photophysical properties, which are essential for developing fluorescent molecules. These studies are relevant in material sciences, sensing hazardous compounds and metals, and biomolecular sciences. Sulfur-containing functional groups in the compound's derivatives have been shown to influence electronic structures, which is valuable for the design of new fluorescent materials (Murai et al., 2018).

Antimicrobial and Anticancer Activity

Some novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, related to this compound, have shown promising antimicrobial and anticancer activities. These studies demonstrate the compound's potential in contributing to the development of new treatments for infectious diseases and cancer (Darwish et al., 2014).

Properties

IUPAC Name

N-(2-methylpropyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-10(2)8-16-14(19)13-9-22-15(18-13)17-11-4-6-12(7-5-11)23(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYLPZGPPMEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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